3,5-Diisopropylbenzoic acid
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Overview
Description
3,5-Diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of benzoic acid, where two isopropyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diisopropylbenzoic acid typically involves the Friedel-Crafts alkylation of benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C6H5COOH+2(CH3)2CHClAlCl3C6H3(CH(CH3)2)2COOH+2HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diisopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,5-diisopropylbenzoquinone.
Reduction: Formation of 3,5-diisopropylbenzyl alcohol.
Substitution: Formation of halogenated derivatives such as 3,5-diisopropylbromobenzene.
Scientific Research Applications
3,5-Diisopropylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diisopropylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparison with Similar Compounds
3,5-Diisopropyl-2-hydroxybenzoic acid: Similar structure with a hydroxyl group at the 2 position.
3,5-Diisopropyl-4-hydroxybenzoic acid: Similar structure with a hydroxyl group at the 4 position.
Comparison:
Uniqueness: 3,5-Diisopropylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of isopropyl groups at the 3 and 5 positions enhances its hydrophobicity and affects its reactivity compared to other benzoic acid derivatives.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,5-di(propan-2-yl)benzoic acid |
InChI |
InChI=1S/C13H18O2/c1-8(2)10-5-11(9(3)4)7-12(6-10)13(14)15/h5-9H,1-4H3,(H,14,15) |
InChI Key |
ATZYXOARJYNLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
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